molecular formula C20H26N4O2 B587291 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide CAS No. 1356010-93-9

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide

Cat. No. B587291
M. Wt: 354.454
InChI Key: KSXWQVQZPDROFY-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, along with a cyclohexyl group, an acetyl group, and a cyanobenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the attachment of the cyclohexylacetyl group, and the attachment of the cyanobenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, being a four-membered ring, would likely introduce some strain into the molecule. The presence of the amine, acetyl, and nitrile (cyano) groups would also have significant effects on the molecule’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azetidine ring might undergo ring-opening reactions. The amine could participate in acid-base reactions, the acetyl group could undergo nucleophilic acyl substitution reactions, and the nitrile group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the nitrile and amine could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Bifunctional Tetraaza Macrocycles Synthesis : The synthesis of bifunctional poly(amino carboxylate) chelating agents, including 4-nitrobenzyl-substituted macrocyclic tetraamines, involves cyclization techniques relevant to the target compound. These agents are significant in bioconjugation chemistry (McMurry, Brechbiel, Kumar, & Gansow, 1992).

  • Conversion into Isoquinoline and Benzylisoquinoline Products : The transformation of o-cyanobenzyl cyanide into various heterocyclic products demonstrates the chemical versatility of cyanobenzyl groups, which are structurally related to the target compound (Barnard & Elvidge, 1983).

  • Enantiopure Azetidine 2-Carboxylic Acids Synthesis : The preparation of enantiopure azetidine 2-carboxylic acids by hydrolysis of 2-cyano azetidines is a key process in synthesizing amino acids and peptides with conformational constraints, similar to the target compound (Couty, Evano, & Rabasso, 2003).

  • Enaminoketones Studies : Research on N-substituted enaminoketones, which share structural similarities with the target compound, explores their reactivity and potential in synthesizing novel organic compounds (Jirkovsky, 1974).

  • Fluorescent Ligands Synthesis : The development of fluorescent compounds related to the target structure for potential imaging of neuroblastoma cells highlights the application of such molecules in medical imaging and cancer research (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

Biological Applications and Studies

  • Antiplasmin Drug Research : The synthesis of aza analogs of 4-aminomethylbenzoic acid, structurally akin to the target compound, forms part of the search for new antiplasmin drugs, underscoring the compound's potential in medicinal chemistry (Isoda, Yamaguchi, Satoh, Miki, & Hirata, 1980).

  • Effect on Ion Uptake in Plants : Azetidine 2-carboxylic acid, structurally similar to the target compound, has been used to study the relationship between protein synthesis and ion transport in plants, indicating potential applications in agricultural science (Pitman, Wildes, Schaefer, & Wellfare, 1977).

  • Pyrimidine-Azetidinone Analogs Synthesis : The creation of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities highlights the importance of such compounds in drug discovery (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

  • Metabolism and Disposition Studies in HIV Inhibitors : Studies on the metabolism and disposition of HIV integrase inhibitors structurally related to the target compound provide insights into drug development and therapeutic applications (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).

  • Synthesis of Human Leukocyte Elastase Inhibitor : The synthesis of an elastase inhibitor using a methodology that can be related to the synthesis of the target compound demonstrates its potential application in developing treatments for diseases involving elastase (Cvetovich, Chartrain, Hartner, Roberge, Amato, & Grabowski, 1996).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. For example, nitriles can be toxic and are often irritants. Proper precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its properties, and investigating its potential applications. For example, if it shows promising biological activity, it could be developed into a drug .

properties

IUPAC Name

(2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c21-12-14-6-8-15(9-7-14)13-23-19(25)17-10-11-24(17)20(26)18(22)16-4-2-1-3-5-16/h6-9,16-18H,1-5,10-11,13,22H2,(H,23,25)/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXWQVQZPDROFY-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.